6-Bromo-3-cyano-2-iminocoumarin

説明

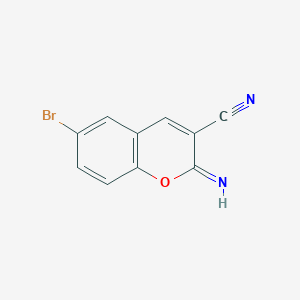

6-Bromo-3-cyano-2-iminocoumarin (CAS: 860789-92-0) is a brominated coumarin derivative with the molecular formula C₁₀H₅BrN₂O and a molar mass of 249.06 g/mol . Its structure features a coumarin backbone substituted with a bromine atom at position 6, a cyano group at position 3, and an imino group at position 2. These substituents confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

The compound is synthesized from precursors like 3-Acetyl-6-bromocoumarin, which serves as a versatile starting material for generating 6-bromo-3-functionalized coumarin derivatives .

特性

IUPAC Name |

6-bromo-2-iminochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQWATANMIRGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372083 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860789-92-0 | |

| Record name | 6-Bromo-3-cyano-2-iminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Catalyst Optimization

The Knoevenagel condensation proceeds via a nucleophilic attack of the enolate formed from malononitrile on the electrophilic carbonyl carbon of salicylaldehyde. Piperidine or its derivatives are commonly employed as catalysts, facilitating deprotonation and subsequent cyclization. Recent studies have optimized this reaction using eco-friendly catalysts such as potassium phtalamide (PPI) in aqueous media, achieving yields of 89–93% under mild conditions. Microwave-assisted syntheses further enhance reaction efficiency, reducing processing times from hours to minutes while maintaining yields above 85%.

Substrate Modifications for Precursor Synthesis

To obtain the 3-cyano substituent, malononitrile serves as the preferred methylene donor. For example, 3-cyano-2-iminocoumarin precursors are synthesized by reacting 2-hydroxybenzaldehyde derivatives with malononitrile in ethanol under reflux, followed by acid-catalyzed cyclization. The choice of solvent significantly impacts yield, with dimethylformamide (DMF) and toluene providing optimal results for electron-deficient aldehydes.

Regioselective Bromination Strategies

Introducing the bromine atom at the 6-position of the coumarin nucleus requires precise control over reaction conditions to avoid polybromination. Two primary approaches dominate current methodologies: electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM).

Electrophilic Bromination Using BDMS

Bromodimethylsulfonium bromide (BDMS) has emerged as a highly effective brominating agent for coumarin derivatives. In a representative procedure, 3-cyano-2-iminocoumarin is treated with BDMS in dichloromethane (DCM) at room temperature, yielding this compound in 84–92% yields. The reaction proceeds via electrophilic attack at the electron-rich 6-position, guided by the directing effects of the 3-cyano and 2-imino groups.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed cross-couplings offer an alternative route for introducing bromine. For instance, Suzuki-Miyaura couplings using 6-bromosalicylaldehyde precursors enable the late-stage incorporation of bromine before cyclization. However, this method necessitates stringent anhydrous conditions and exhibits lower functional group tolerance compared to EAS.

Green Synthesis via Solvent-Free Grinding

Recent advances in mechanochemistry have enabled the synthesis of this compound through solvent-free grinding methods. This approach minimizes waste generation and energy consumption while maintaining high yields.

Mechanochemical Reaction Design

In a landmark study, 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one was ground with cyanothioacetamide using a mortar and pestle, producing thiazole-2-acetonitrile intermediates. Subsequent treatment with hydroxyaldehydes under acidic conditions yielded iminocoumarins, which were hydrolyzed to the target compound using concentrated HCl. This method achieved an overall yield of 78–85% with reaction times under 30 minutes.

Comparative Analysis of Energy Input

Traditional reflux methods require 6–8 hours of heating at 80–100°C, whereas grinding protocols complete the reaction at ambient temperatures. Energy-dispersive X-ray spectroscopy (EDX) confirmed the absence of solvent residues in mechanochemically synthesized products, highlighting their superiority for pharmaceutical applications.

Comparative Evaluation of Synthetic Methods

The table below summarizes key parameters for the primary synthesis routes:

化学反応の分析

Types of Reactions

6-Bromo-3-cyano-2-iminocoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The cyano and imino groups can participate in redox reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminocoumarin derivatives, while oxidation reactions can produce coumarin-3-carboxylic acid .

科学的研究の応用

Chemical Structure and Synthesis

6-Bromo-3-cyano-2-iminocoumarin is classified as an imino-coumarin, characterized by a coumarin backbone with cyano and imino functional groups. The molecular formula reflects its complex structure, which can be elucidated through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The synthesis of this compound typically involves a two-step reaction process:

- Formation of the coumarin backbone.

- Introduction of the bromo and cyano groups through electrophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that a closely related compound demonstrated remarkable cytotoxicity against ovarian cancer (A-427), lung cancer (LCLC-103H), urinary bladder cancer (RT-4), and cervical cancer (SISO) cell lines with IC50 values below 0.30 μM . This indicates that this compound could serve as a promising lead structure for developing new anticancer agents.

Antimicrobial Activity

The low toxicity and stability in plasma suggest potential in vivo applications for treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial properties are attributed to the unique structural features of the compound, allowing it to disrupt bacterial cell function effectively.

Structure–Activity Relationship Studies

Research has explored the structure–activity relationship (SAR) of various derivatives of this compound. Modifications in the substituents on the coumarin ring have been shown to significantly influence their biological activities. For example, the introduction of electron-donating groups has been associated with enhanced antiproliferative activity .

Case Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of several iminocoumarin derivatives against multiple cancer cell lines. Among these, this compound derivatives exhibited superior activity compared to traditional chemotherapeutics like cisplatin, highlighting their potential as alternative therapeutic agents .

Case Study 2: Apoptosis Induction

In another study focusing on apoptosis induction, treatment with this compound resulted in a significant increase in early apoptotic cells in A-427 and SISO cell lines after 48 hours. The findings indicated that this compound could effectively trigger programmed cell death in cancer cells, making it a candidate for further development in anticancer therapies .

作用機序

The mechanism of action of 6-Bromo-3-cyano-2-iminocoumarin involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity . The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding .

類似化合物との比較

Table 1: Structural and Functional Comparison

Commercial and Research Significance

This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog No. sc-357077) at $144.00/250 mg, reflecting its niche use in specialized syntheses . By comparison, simpler bromocoumarins like 3-Acetyl-6-bromocoumarin are typically synthesized in-house due to their role as precursors .

生物活性

6-Bromo-3-cyano-2-iminocoumarin is a compound belonging to the class of iminocoumarins , which are derivatives of coumarins known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Bromine atom at position 6

- Cyano group at position 3

- Imino functional group contributing to its reactivity

The molecular formula is CHBrNO, with a molecular weight of approximately 252.07 g/mol. Its unique structural features enable it to engage in various chemical reactions, making it a candidate for medicinal chemistry applications.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms may involve:

- Induction of apoptosis : Studies have shown that iminocoumarins can trigger programmed cell death in cancer cells.

- Inhibition of cell proliferation : The compound exhibits dose-dependent effects on cancer cell lines, leading to reduced viability .

Cytotoxic Effects

A series of studies have assessed the cytotoxic properties of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC (μM) | Treatment Duration (h) | Reference |

|---|---|---|---|

| PC3 (Prostate) | 26.43 ± 2.1 | 72 | |

| DU145 (Prostate) | 41.85 ± 7.8 | 72 | |

| A549 (Lung) | Not specified | Not specified | |

| HeLa (Cervical) | Not specified | Not specified |

These findings indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Activity : In a study on various cancer cell lines, this compound demonstrated significant inhibition of cell growth in PC3 and DU145 cells, with IC values indicating effective potency .

- Mechanistic Insights : Research has shown that compounds similar to this compound can induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest at the G0/G1 phase . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.

- Metal Complexes : The biological activity of metal complexes formed with iminocoumarins has also been explored. For instance, copper(II) complexes derived from similar structures exhibited enhanced cytotoxicity against several human cancer cell lines compared to their free ligand counterparts . This highlights the potential for developing metal-based therapeutics utilizing iminocoumarins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-cyano-2-iminocoumarin, and what reaction conditions yield high purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For brominated coumarin derivatives, halogenation of the parent coumarin scaffold using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 50–70°C) is common . Post-synthetic modifications, such as cyano-group introduction via Knoevenagel condensation, require anhydrous conditions and catalysts like piperidine. Purity (>97%) is achievable using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Example Table :

| Step | Reagents/Conditions | Purity (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C | 95 | |

| Cyano Addition | Malononitrile, piperidine, reflux | 97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- H/C NMR : To confirm bromine and cyano substituents (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Detect C≡N stretching (~2200 cm) and imine C=N bonds (~1600 cm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 265.95 for CHBrNO) .

- X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., 2-iminocoumarin vs. 2-oxo) .

Q. What purification strategies mitigate byproduct formation during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients to separate polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate crystalline product .

- TLC Monitoring : Track reaction progress using silica plates (UV visualization at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. To address this:

- Perform variable-temperature NMR to observe tautomeric equilibria (e.g., imine ↔ enamine) .

- Use computational chemistry (DFT calculations) to predict dominant tautomers and compare with experimental data .

- Validate via heteronuclear experiments (e.g., H-N HMBC) to confirm cyano-group positioning .

Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key steps include:

- Oxidative addition of Pd(0) to the C-Br bond.

- Transmetallation with boronic acids (e.g., aryl boronic esters).

- Reductive elimination to form C-C bonds. Kinetic studies (e.g., monitoring via H NMR) and isolation of Pd intermediates (e.g., using XANES) clarify rate-determining steps .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from assay conditions or sample purity. Recommendations:

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Validate purity via orthogonal methods (e.g., HPLC + HRMS) to exclude degradation products .

- Perform meta-analysis of existing data to identify confounding variables (e.g., cell line variability) .

Data Contradiction Analysis

Q. What statistical approaches are recommended for interpreting conflicting results in structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。